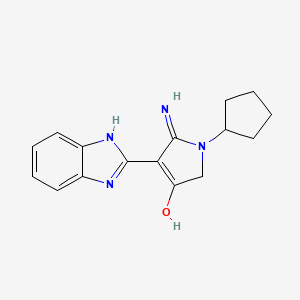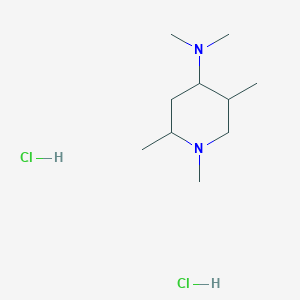
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one is a chemical compound that has attracted significant attention from researchers due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-viral properties, making it a valuable target for drug development.
Wirkmechanismus
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It may also induce apoptosis by activating the caspase pathway. The anti-inflammatory effects of this compound may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines. The anti-viral activity of this compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. Inflammatory cytokines have been found to be downregulated upon treatment with this compound, leading to reduced inflammation. Additionally, this compound has been found to inhibit viral replication, leading to reduced viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one in lab experiments is its broad range of potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a valuable target for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one. One direction is to further investigate the mechanism of action of this compound, particularly in cancer cells. This may lead to the development of more effective anti-cancer drugs. Another direction is to explore the potential of this compound in treating other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, future research may focus on improving the solubility and bioavailability of this compound to enhance its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one involves the reaction of 2-cyanobenzimidazole with cyclopentanone in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound. This synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-amino-4-(1H-benzimidazol-2-yl)-1-cyclopentyl-1,2-dihydro-3H-pyrrol-3-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-viral activity against several viruses, including influenza virus and hepatitis B virus.
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-15-14(13(21)9-20(15)10-5-1-2-6-10)16-18-11-7-3-4-8-12(11)19-16/h3-4,7-8,10,17,21H,1-2,5-6,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMAINEZCXOMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methyl-2-furyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6069626.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-(1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-ylmethyl)-2-piperidinone](/img/structure/B6069631.png)
![5-methyl-N-({1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6069632.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6069635.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-phenylethanamine](/img/structure/B6069639.png)
![N-(2,4-dichlorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6069647.png)

![7-chloro-3-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6069666.png)
![3-methyl-4-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B6069668.png)

![2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-ylacetonitrile hydrochloride](/img/structure/B6069689.png)
![4-tert-butyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6069692.png)
![N-[4-({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6069707.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)-N-(2-thienylmethyl)methanamine](/img/structure/B6069717.png)